5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
5-[(4-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused to a quinoline core. The substitution at position 5 with a 4-fluorophenylmethyl group and position 3 with a phenyl group distinguishes it structurally and pharmacologically. Pyrazolo[4,3-c]quinolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and receptor ligand properties . The fluorine atom in the 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the phenyl group at position 3 contributes to π-π stacking interactions .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJBKDHEABVCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation Route
The Friedländer condensation, a cornerstone in quinoline synthesis, has been adapted for pyrazoloquinoline derivatives. For 5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, this method involves:
- Precursor Preparation : Reacting 7-chloro-4-hydrazinoquinoline with 4-fluorobenzaldehyde in ethanol under acidic conditions to form a hydrazone intermediate.
- Cyclization : Heating the hydrazone in nitrobenzene at 180°C induces intramolecular cyclization, forming the pyrazole ring.
Key Data :
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Hydrazone formation | 4-Fluorobenzaldehyde, HCl | Ethanol, reflux, 6 h | 78% | |
| Cyclization | Nitrobenzene | 180°C, 3 h | 65% |
Limitations include the use of toxic nitrobenzene and moderate yields due to competing side reactions.
Niementowski Reaction with Anthranilic Acid Derivatives
The Niementowski reaction leverages anthranilic acid derivatives for quinoline core assembly:
- Keto-Acid Formation : Condensing anthranilic acid with diketene in acetic anhydride yields 2-acetonyl-4H-3,1-benzoxazin-4-one.
- Hydrazine Incorporation : Treating the benzoxazinone with phenylhydrazine forms a pyrazole precursor.
- Ring Closure : Heating in polyphosphoric acid (PPA) achieves simultaneous cyclization and introduction of the 4-fluorobenzyl group.
Optimization Insight : Replacing PPA with phosphorus oxychloride (POCl₃) increases chlorination at C4 but reduces yield to 52% due to hydrolysis side reactions.
Electrochemical Synthesis
Direct Anodic Oxidation
Recent advances in organic electrosynthesis provide a greener alternative:
- Substrate Preparation : 7-Chloro-4-hydrazinoquinoline is dissolved in acetonitrile with tetrabutylammonium tetrafluoroborate (TBABF₄) as the supporting electrolyte.
- Electrolytic Cyclization : Applying a constant current (10 mA/cm²) in an undivided cell induces oxidative coupling between the hydrazine and 4-fluorobenzyl bromide, achieving 82% yield.
Advantages :
Multicomponent Reactions (MCRs)
Ultrasound-Assisted Three-Component Synthesis
Ultrasonic irradiation accelerates the formation of pyrazoloquinoline scaffolds:
- Reagents : 6-Amino-3-methylpyrimidinone, dimedone, and 4-fluorobenzaldehyde in ethanol.
- Mechanism : Mannich-type condensation followed by cyclodehydration under ultrasound (40 kHz, 60°C, 2 h).
Performance Comparison :
| Method | Time | Yield | |
|---|---|---|---|
| Conventional heating | 18 h | 68% | |
| Ultrasound | 2 h | 89% |
Modern Functionalization Strategies
Vilsmeier–Haack Formylation
Post-cyclization formylation enhances functionality:
- Reaction Conditions : Treating the pyrazoloquinoline core with Vilsmeier–Haack reagent (POCl₃/DMF) at 0–5°C introduces a formyl group at C8.
- Chlorination Side Reaction : Competing electrophilic chlorination occurs if temperature exceeds 10°C, reducing formylation yield to 45%.
Mechanistic Insights and Optimization
Cyclization Regioselectivity
The dominance of N1–C3 bond formation over N2–C3 linkage (Figure 1) is governed by:
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .
Scientific Research Applications
5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural analogues of pyrazolo[4,3-c]quinolines, highlighting substituent variations and their implications:
Pharmacological Profiles
- Receptor Affinity: The 4-fluorophenylmethyl group in the target compound enhances binding to benzodiazepine receptors compared to non-fluorinated analogues like 5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline .
- Anticancer Activity: Fluorinated derivatives (e.g., 8-fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline) exhibit potent cytotoxicity against cancer cell lines, attributed to fluorine’s electronegativity and improved membrane permeability .
- Anti-inflammatory Effects: Compounds with methoxy substituents (e.g., 7,8-dimethoxy) show selective COX-2 inhibition, reducing gastrointestinal toxicity compared to non-selective inhibitors .
Physicochemical Properties
*Data extrapolated from analogous pyrazolo[4,3-c]quinolines in .
Biological Activity
5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, recognized for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFN
- Molecular Weight : 385.42 g/mol
The presence of the fluorine atom and the phenyl groups contributes to its chemical stability and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances the compound's binding affinity to various proteins and enzymes, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to various biological effects such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression. The compound's IC values were reported in the low micromolar range, indicating potent anti-proliferative effects against several cancer types.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages showed that it significantly reduced nitric oxide (NO) production, a marker of inflammation. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this pyrazoloquinoline derivative has demonstrated antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study | Inhibition of breast cancer cell lines with IC values < 10 µM. |
| Anti-inflammatory Study | Significant reduction in NO production in LPS-stimulated RAW 264.7 cells; comparable potency to established anti-inflammatory agents. |
| Antimicrobial Evaluation | Effective against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 µg/mL. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it’s useful to compare it with similar compounds:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate (IC ~ 15 µM) | Low | Effective (MIC ~ 0.30 µg/mL) |
| Compound B | High (IC ~ 8 µM) | Moderate | Ineffective |
| This compound | High (IC < 10 µM) | High | Effective (MIC ~ 0.22 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
